molecular formula C7H13B B1380139 1-Bromo-5-methylhex-3-ene CAS No. 99113-56-1

1-Bromo-5-methylhex-3-ene

Cat. No. B1380139
CAS RN: 99113-56-1
M. Wt: 177.08 g/mol
InChI Key: BIPFWVCMZFPKJN-UHFFFAOYSA-N
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Description

“1-Bromo-5-methylhex-3-ene” is a chemical compound with the molecular formula C7H13Br . It is also known by the IUPAC name 5-bromo-5-methyl-1-hexene .


Molecular Structure Analysis

The molecular structure of “1-Bromo-5-methylhex-3-ene” consists of a seven-carbon chain with a double bond at the third carbon and a bromine atom attached to the fifth carbon . The molecular weight of this compound is approximately 177.082 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-5-methylhex-3-ene” include a molecular weight of 175.07 g/mol and a complexity of 102 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Pharmaceutical Synthesis

1-Bromo-5-methylhex-3-ene: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, particularly in substitution reactions, makes it valuable for constructing complex molecules. For instance, it can be used to synthesize anti-inflammatory agents by further functionalization of the alkene group .

Agricultural Chemicals

In agriculture, this compound can serve as a precursor for the synthesis of pesticides and herbicides. The bromine atom in 1-Bromo-5-methylhex-3-ene can be replaced with other functional groups that are biologically active against pests and weeds .

Material Science

The compound’s utility in material science lies in its potential to act as a monomer for polymerization reactions. Polymers derived from 1-Bromo-5-methylhex-3-ene could exhibit properties suitable for creating robust and durable materials .

Chemical Synthesis

1-Bromo-5-methylhex-3-ene: is used in organic synthesis laboratories for teaching and research purposes. It can undergo various chemical reactions, such as elimination, to form different alkenes, which are then used to study reaction mechanisms and kinetics .

Environmental Science

In environmental science research, 1-Bromo-5-methylhex-3-ene can be used to study the degradation of volatile organic compounds (VOCs) in the atmosphere. Understanding its breakdown products helps in assessing its environmental impact .

Biochemistry

This compound may be used in biochemistry for probing the mechanism of enzyme-catalyzed bromination reactions. It can act as a substrate to study the specificity and activity of halogenase enzymes .

Food Industry

While not directly used in food, 1-Bromo-5-methylhex-3-ene could be involved in the synthesis of food-grade chemicals. For example, it might be used to create flavor compounds or additives after appropriate safety evaluations .

Energy Sector

In the energy sector, research might explore the use of 1-Bromo-5-methylhex-3-ene in the development of organic photovoltaic cells. Its properties could be harnessed to improve the efficiency of solar energy capture and conversion .

Safety and Hazards

When handling “1-Bromo-5-methylhex-3-ene”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “1-Bromo-5-methylhex-3-ene” could involve further exploration of its potential uses in organic synthesis, as well as studies on its physical and chemical properties. As with any chemical compound, ongoing research is important for discovering new applications and understanding potential risks .

Mechanism of Action

Target of Action

1-Bromo-5-methylhex-3-ene is a chemical compound with the molecular formula C7H13Br Similar compounds are known to interact with various organic molecules, particularly those containing carbon-carbon double bonds or triple bonds .

Mode of Action

The mode of action of 1-Bromo-5-methylhex-3-ene involves a radical bromination process . This process starts with the formation of a small amount of bromine radical, which then abstracts an allylic hydrogen to form an allylic radical and HBr . The HBr can then react with NBS to form the Br2 required for the reaction .

Biochemical Pathways

It’s known that brominated compounds like this can participate in elimination reactions . In these reactions, a leaving group departs, forming a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .

Result of Action

The result of the action of 1-Bromo-5-methylhex-3-ene is the formation of a new molecule through the substitution of bromine with a hydrogen attached to a carbon adjacent to the double bond . This can lead to the formation of various organic compounds, depending on the reaction conditions and the presence of other reactants .

Action Environment

The action, efficacy, and stability of 1-Bromo-5-methylhex-3-ene can be influenced by various environmental factors. For instance, the presence of light can enhance the radical bromination process . Additionally, the reaction environment’s pH, temperature, and the presence of other chemical species can also affect the compound’s reactivity and stability.

properties

IUPAC Name

1-bromo-5-methylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPFWVCMZFPKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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